XS-060 -

XS-060

Catalog Number: EVT-1532622
CAS Number:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XS-060 is a compound recognized for its role as an antagonist of the retinoid X receptor alpha, a nuclear receptor involved in various biological processes, including cell growth and differentiation. This compound has garnered attention in the field of cancer research due to its potential anticancer properties. Studies have indicated that XS-060 effectively inhibits the interaction between phosphorylated retinoid X receptor alpha and polo-like kinase 1, leading to mitotic arrest in cancer cells .

Source and Classification

XS-060 was identified through a series of chemical modifications and screenings aimed at discovering new therapeutic agents targeting the retinoid X receptor alpha. It falls under the category of organic compounds, specifically bipyridine amide derivatives, which have been synthesized to enhance their binding affinity and biological activity against cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of XS-060 involves several key steps, typically starting from commercially available bipyridine derivatives. The process includes:

  1. Formation of Amide Bonds: The reaction between bipyridine derivatives and appropriate carboxylic acids or their derivatives is crucial for forming the amide linkages that characterize XS-060.
  2. Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
  3. Characterization: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of XS-060.
Molecular Structure Analysis

Structure and Data

XS-060 features a bipyridine core with specific functional groups that enhance its interaction with the retinoid X receptor alpha. The molecular formula is typically represented as C₁₄H₁₃₄N₂O, indicating a complex structure conducive to biological activity. Key structural data includes:

  • Molecular Weight: Approximately 226.27 g/mol
  • Functional Groups: Amide groups that play a critical role in binding interactions with target proteins.

The three-dimensional conformation of XS-060 is essential for its mechanism of action, influencing how it interacts with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

XS-060 undergoes various chemical reactions that are pivotal to its biological activity:

  1. Binding Interactions: The primary reaction of interest is the binding of XS-060 to the retinoid X receptor alpha, where it competes with other ligands, inhibiting downstream signaling pathways associated with cell proliferation.
  2. Metabolic Stability: Understanding how XS-060 is metabolized in biological systems is crucial; this involves reactions such as oxidation or hydrolysis which can affect its efficacy and half-life.

Research has focused on optimizing these reactions to enhance the compound's stability and effectiveness as an anticancer agent .

Mechanism of Action

Process and Data

The mechanism by which XS-060 exerts its effects involves several key processes:

  1. Inhibition of Protein Interactions: XS-060 specifically inhibits the interaction between phosphorylated retinoid X receptor alpha and polo-like kinase 1, disrupting mitotic processes in cancer cells.
  2. Induction of Mitotic Arrest: By blocking this interaction, XS-060 causes cancer cells to enter mitotic arrest, preventing them from dividing and proliferating.

This mechanism highlights the potential of XS-060 as a targeted therapeutic agent in cancer treatment, particularly in tumors reliant on retinoid X receptor signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XS-060 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound shows good stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

XS-060 has significant implications in scientific research, particularly in:

  1. Cancer Therapy Development: As an antagonist of retinoid X receptor alpha, XS-060 serves as a lead compound for developing new anticancer therapies targeting this receptor.
  2. Biological Mechanism Studies: Researchers utilize XS-060 to study the role of retinoid X receptor alpha in cellular processes, including differentiation and apoptosis.

The ongoing exploration of XS-060's capabilities continues to contribute valuable insights into cancer biology and therapeutic strategies .

Introduction to RXRα-Targeted Anticancer Therapeutics

Retinoid X Receptor Alpha (RXRα) in Oncogenesis

Role of RXRα in Cell Cycle Regulation and Mitotic Progression

RXRα’s function extends beyond genomic signaling to direct involvement in mitotic machinery. During mitosis, cyclin-dependent kinase 1 (CDK1) phosphorylates RXRα at undefined serine/threonine residues, triggering its translocation to centrosomes. Here, phosphorylated RXRα (p-RXRα) forms a complex with polo-like kinase 1 (PLK1), a master regulator of spindle assembly and chromosome segregation. This interaction facilitates:

  • PLK1 activation and recruitment to centrosomes
  • Accurate centrosome maturation and bipolar spindle formation
  • Timely metaphase-to-anaphase transition [5]

Table 1: Key Mitotic Functions of the p-RXRα/PLK1 Complex

Biological ProcessMechanistic RoleConsequence of Dysregulation
Centrosome MaturationScaffolds PLK1 activationMicronuclei formation
Spindle AssemblyEnsures chromosomal alignmentAneuploidy
Cell Cycle CheckpointsRegulates CDK1-cyclin B activityMitotic catastrophe

Cancer cells exhibit elevated p-RXRα levels due to constitutive CDK1 activation, exploiting this pathway to sustain rapid proliferation. In contrast, normal cells minimally phosphorylate RXRα during mitosis, creating a therapeutic window for selective targeting [5] [6].

Dysregulation of p-RXRα/PLK1 Interaction in Cancer Pathogenesis

Aberrant p-RXRα/PLK1 signaling drives oncogenesis through three interconnected mechanisms:

  • Genomic Instability: Disrupted centrosomal PLK1 activity induces chromosome missegregation and DNA damage, accelerating mutational accumulation.
  • Chemotherapy Resistance: Tumor samples from liver/colorectal cancers show p-RXRα overexpression, correlating with poor survival and resistance to microtubule-targeting agents.
  • Altered Metabolism: p-RXRα dysregulation suppresses p53-mediated transcription of glycolytic inhibitors, promoting Warburg effect metabolic reprogramming [5] [6].

Notably, p-RXRα’s oncogenic role is distinct from RXRα’s tumor-suppressive genomic actions (e.g., p21/p53 activation), highlighting the functional dichotomy of RXRα in cancer [6].

Limitations of Conventional RXRα Ligands Targeting the Ligand-Binding Pocket

Traditional rexinoids (e.g., bexarotene) bind the canonical ligand-binding pocket (LBP) within RXRα’s ligand-binding domain (LBD), triggering transcriptional activation of heterodimers with PPARγ, LXR, or RAR. While clinically useful, these agents face significant constraints:

  • On-Target Toxicity: Activation of metabolic nuclear receptors induces hypertriglyceridemia (PPARγ/LXR), hepatomegaly (LXR), and hypothyroidism (RXRγ-mediated TSH suppression).
  • Functional Ambiguity: LBP agonists modulate both tumor-suppressive and oncogenic RXRα pools, potentially exacerbating cancer progression in certain contexts.
  • Limited Efficacy: Tumors frequently downregulate full-length RXRα expression while overexpressing oncogenic truncated isoforms (tRXRα), rendering LBP ligands ineffective [2] [5] [8].

Table 2: Comparative Limitations of RXRα-Targeted Agents

Ligand TypeBinding SiteKey LimitationsRepresentative Agents
Classical RexinoidsLigand-binding pocket (LBP)Hyperlipidemia, hypothyroidism, hepatomegalyBexarotene, LG100268
tRXRα InhibitorsAlternate surface cleftRestricted to TNFα/PI3K/NF-κB pathwaysSulindac analogs
p-RXRα InhibitorsCo-regulator interfaceMitotic-selective actionXS-060, analog B10

These limitations underscore the need for compartment-specific RXRα modulators that bypass transcriptional activation [5] [8].

Emergence of Co-Regulator Binding Site-Targeted Inhibitors

The co-regulator binding site (CRBS), located on RXRα’s LBD surface formed by helices H3-H5/H12, recruits transcriptional mediators like SRC-1 or NCoR. Unlike the deep hydrophobic LBP, the CRBS is a shallow, solvent-accessible groove amenable to allosteric inhibition. Virtual screening identified 8533 as the first CRBS-targeted antagonist, inspiring the development of XS-060 [4] [5].

Structural Basis of XS-060 Selectivity:

  • Binding Mechanism: XS-060’s acyl hydrazone core inserts into a CRBS subpocket bordered by Phe277 (H3), Phe289 (L2), and Glu453 (H12), displacing co-activators.
  • Specificity Determinants: The 2-naphthalene moiety engages in π-π stacking with Phe450, while the aliphatic chain occupies a hydrophobic cleft near Val280, explaining its 10-fold selectivity over LBP ligands.
  • Functional Consequences: CRBS binding stabilizes a closed H12 conformation, preventing co-activator recruitment without triggering receptor degradation [5].

Therapeutic Advantages:

  • Mitotic Specificity: Disrupts p-RXRα/PLK1 at centrosomes, inducing mitotic arrest in cancer cells (IC₅₀ = 0.8 μM) while sparing non-mitotic normal cells.
  • Synergy with Microtubule Agents: Combines with paclitaxel to override chemoresistance in xenograft models.
  • Derivative Optimization: Analog B10 (Kd = 0.4 μM) shows enhanced potency by incorporating a pyridine ring for H-bonding with Glu453 [5].

Table 3: XS-060 and Key Structural Analogs

CompoundStructureKd (μM)Mitotic Arrest IC₅₀ (μM)
XS-060Acyl hydrazone + 2-naphthalene1.30.8
B10Pyridine-substituted hydrazone0.40.3
8533 (Parent)Benzophenone hydrazone8.2>5

Concluding Perspectives

XS-060 exemplifies a paradigm shift in nuclear receptor drug design—from targeting endogenous ligand pockets to disrupting protein-protein interfaces. Its CRBS-binding mechanism enables selective inhibition of pathogenic p-RXRα/PLK1 signaling during mitosis, circumventing metabolic liabilities of classical rexinoids. Future development should address pharmacokinetic limitations and explore rational combinations with immune-modulating RXR agonists to harness complementary anticancer mechanisms.

Properties

Product Name

XS-060

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C20H18N2O3

Molecular Weight

334.4g/mol

InChI

InChI=1S/C20H18N2O3/c1-25-16-9-6-14(7-10-16)12-20(24)22-21-13-18-17-5-3-2-4-15(17)8-11-19(18)23/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+

InChI Key

HGVXUENDHRTHPJ-FYJGNVAPSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.